2-(adamantan-1-yl)acetaldehyde
Description
2-(Adamantan-1-yl)acetaldehyde is a bicyclic terpenoid-derived aldehyde featuring a rigid adamantane core linked to an acetaldehyde group. The adamantane moiety enhances metabolic resistance and binding affinity to biological targets, making it a cornerstone in drug design for neurological disorders, antiviral therapies, and diabetes management . The acetaldehyde group introduces reactivity, enabling further functionalization or participation in biochemical interactions.
Properties
CAS No. |
18220-83-2 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Yield and Characterization
Table 1: Dess-Martin Oxidation Optimization
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 20°C |
| Reaction Time | 4 hours |
| Isolated Yield | 91% |
| Byproducts | None reported |
Reaction Mechanism
-
Activation : Oxalyl chloride reacts with DMSO at −60°C to form a chlorosulfonium ion.
-
Alcohol Activation : The alcohol reacts with the chlorosulfonium ion, forming an alkoxysulfonium intermediate.
-
Deprotonation : Triethylamine deprotonates the intermediate, generating a sulfur ylide.
-
Elimination : The ylide decomposes to yield the aldehyde and dimethyl sulfide.
Experimental Protocol
-
Reagents : Oxalyl chloride, DMSO, triethylamine, DCM.
-
Temperature : −60°C (activation), 0°C (alcohol addition).
Table 2: Swern Oxidation Parameters
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Activation Temp | −60°C |
| Reaction Temp | 0°C |
| Key Byproducts | Dimethyl sulfide, CO, CO |
Comparative Analysis of Methods
Efficiency and Practicality
-
Dess-Martin Oxidation :
-
Swern Oxidation :
Table 3: Method Comparison
| Metric | Dess-Martin | Swern |
|---|---|---|
| Yield | 91% | 70–85% |
| Temperature | 20°C | −60°C to 0°C |
| Byproducts | Benign | Toxic/odorous |
| Scalability | Industrial-friendly | Laboratory-scale |
Mechanistic Insights and Side Reactions
Dess-Martin Pathway
The iodine(V) center in DMP abstracts a hydride from the alcohol, forming an iodinane intermediate. Subsequent hydrolysis releases the aldehyde and iodobenzene derivatives. No overoxidation to carboxylic acids is observed due to the mild conditions.
Swern Pathway
At temperatures above −60°C, the chlorosulfonium ion may undergo premature decomposition, leading to ketone byproducts or Pummerer rearrangements. Strict temperature control is critical to maintaining selectivity.
Applications in Drug Synthesis
This compound serves as a precursor to thiazolidin-4-ones with anti-HIV activity and cannabinoid receptor agonists . Its rigid adamantane core enhances metabolic stability in bioactive molecules, making it a cornerstone in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions: 2-(Adamantan-1-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde can be reduced to form an alcohol.
Substitution: The adamantane moiety can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Formation of 2-(adamantan-1-yl)acetic acid.
Reduction: Formation of 2-(adamantan-1-yl)ethanol.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(adamantan-1-yl)acetaldehyde is not well-documented. the adamantane moiety is known to interact with various molecular targets and pathways, enhancing the stability and distribution of compounds in biological systems. The rigid cage structure of adamantane can shield functional groups from metabolic cleavage, thereby increasing the compound’s efficacy and duration of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adamantane derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of 2-(adamantan-1-yl)acetaldehyde with key analogs:
Structural Analog: 2-(Adamantan-1-yl)-2-oxoethyl Benzoates ()
- Structure : Contains an ester-linked benzoyl group instead of an aldehyde.
- Synthesis : Prepared via reaction of 1-adamantyl bromomethyl ketone with carboxylic acids in DMF .
- Conformation : X-ray diffraction reveals synclinal conformation and head-to-tail crystal packing .
- Bioactivity :
- Antioxidant Activity : 2-Chlorobenzoate derivative shows superior H₂O₂ scavenging (IC₅₀ = 18.7 μM) compared to ascorbic acid (IC₅₀ = 25.2 μM) .
- Anti-inflammatory Effects : Nitrogen-containing derivatives (e.g., 2p, 2q, 2r) inhibit protein denaturation (IC₅₀ = 0.8–1.2 μg/mL), outperforming diclofenac sodium (IC₅₀ = 1.5 μg/mL) .
Cyclohexylidene Acetaldehydes ()
- Examples : (Z)- and (E)-2-(3,3-dimethylcyclohexylidene)-acetaldehyde (DMCHA).
- Role: Pheromones in beetles (e.g., Anthonomus grandis), differing in stereochemistry and fragmentation patterns (m/z 152, 137, 109) .
- Key Difference : Adamantane’s rigidity vs. cyclohexane’s flexibility influences volatility and receptor binding.
Adamantane-Acetamide Derivatives ()
- Example : N-Substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides.
- Synthesis : Derived from adamantane-1-carbonyl chloride and substituted amines .
- Bioactivity :
- Anticancer Effects : Derivatives inhibit Hela (IC₅₀ = 3.2–12.4 μM), MCF7 (IC₅₀ = 4.1–14.7 μM), and HepG2 (IC₅₀ = 5.3–16.8 μM) cells via caspase activation .
- Hypoglycemic Activity : Adamantane-isothiourea hybrids reduce serum glucose in diabetic rats (e.g., compound 7a: 48% reduction vs. gliclazide’s 52%) .
Physicochemical and Functional Comparisons
Biological Activity
2-(adamantan-1-yl)acetaldehyde, also known as 1-adamantylacetaldehyde, is an organic compound with the molecular formula and a CAS number of 18220-83-2. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈O |
| Molecular Weight | 182.27 g/mol |
| CAS Number | 18220-83-2 |
This compound features an adamantane structure, which is a polycyclic hydrocarbon known for its unique cage-like conformation. This structure contributes to the compound's stability and potential interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : this compound could act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against a range of pathogenic microorganisms. For example:
- Bacterial Inhibition : Studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Anticancer Potential
There is emerging evidence supporting the anticancer activity of this compound. In vitro studies have demonstrated:
- Cell Proliferation Inhibition : The compound has been shown to reduce cell viability in various cancer cell lines, indicating its potential as an anticancer therapeutic.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL, demonstrating its potential utility in treating bacterial infections.
Study 2: Anticancer Activity
In another investigation, the effects of this compound on human cancer cell lines were assessed. The compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. The IC50 value was determined to be approximately 25 µM, indicating a promising therapeutic index for further development.
Q & A
Q. How are adamantane-aldehyde derivatives functionalized for targeted drug delivery systems?
- Methodological Answer: Click chemistry (e.g., azide-alkyne cycloaddition) attaches polyethylene glycol (PEG) chains to the aldehyde group. Reductive amination links targeting peptides, validated via MALDI-TOF and in vitro cellular uptake assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
